molecular formula C14H11N3O3S B13839997 5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one

5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one

Cat. No.: B13839997
M. Wt: 301.32 g/mol
InChI Key: CMFVPGSVGJIZGE-UHFFFAOYSA-N
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Description

5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one is a complex organic compound that features a pyrimidinone core substituted with a thiazole ring and a methoxy group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized by reacting 2-aminothiazole with appropriate aldehydes or ketones under acidic conditions. The resulting thiazole derivative is then coupled with a pyrimidinone precursor through a series of condensation reactions, often using catalysts such as palladium or copper to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain the desired product at a large scale .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully hydrogenated compound .

Scientific Research Applications

5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical processes .

Properties

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

5-hydroxy-2-[3-(2-methoxy-1,3-thiazol-5-yl)phenyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C14H11N3O3S/c1-20-14-16-7-11(21-14)8-3-2-4-9(5-8)12-15-6-10(18)13(19)17-12/h2-7,18H,1H3,(H,15,17,19)

InChI Key

CMFVPGSVGJIZGE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(S1)C2=CC(=CC=C2)C3=NC=C(C(=O)N3)O

Origin of Product

United States

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